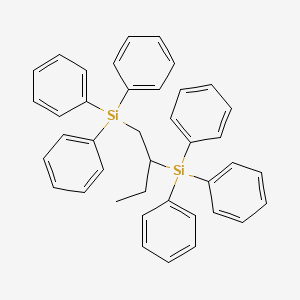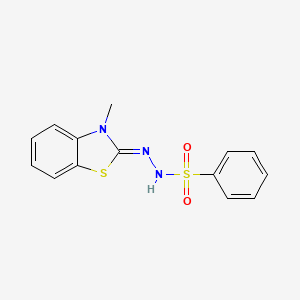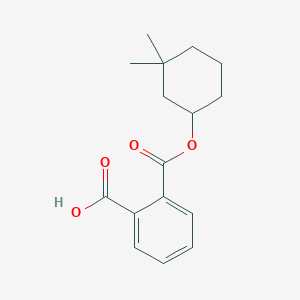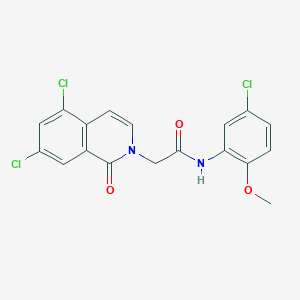
Pseudourea, 2,2'-tetramethylenebis(2-thio-, dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) is a chemical compound with the molecular formula C6H16Br2N4S2. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of isothiouronium groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) can be synthesized through the reaction of tetramethylene diamine with thiourea in the presence of hydrobromic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
C4H8(NH2)2+2CS(NH2)2+2HBr→C6H16Br2N4S2+2NH3
Industrial Production Methods
In industrial settings, the production of TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted isothiouronium compounds.
Scientific Research Applications
TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) involves its ability to form hydrogen bonds and electrostatic interactions with target molecules. These interactions can stabilize transition states and intermediates in chemical reactions, thereby enhancing the reaction rates. In biological systems, the compound can interact with enzyme active sites, inhibiting their activity by forming stable complexes.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-TETRAMETHYLENEBIS(3,4-DIMETHYLPYRIDINIUM BROMIDE)
- 2,2’-TETRAMETHYLENEBIS(ISOQUINOLINIUM BROMIDE)
- S,S’-HEXAMETHYLENEBIS(ISOTHIURONIUM BROMIDE)
Uniqueness
TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) is unique due to its specific molecular structure, which imparts distinct reactivity and functionality. Its ability to form stable complexes with a variety of molecules makes it particularly valuable in both chemical and biological research. Additionally, its versatility in undergoing different types of chemical reactions sets it apart from other similar compounds.
Properties
CAS No. |
6345-25-1 |
|---|---|
Molecular Formula |
C6H16Br2N4S2 |
Molecular Weight |
368.2 g/mol |
IUPAC Name |
4-carbamimidoylsulfanylbutyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C6H14N4S2.2BrH/c7-5(8)11-3-1-2-4-12-6(9)10;;/h1-4H2,(H3,7,8)(H3,9,10);2*1H |
InChI Key |
UMNHNUOGFFWNIA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCSC(=N)N)CSC(=N)N.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11959440.png)

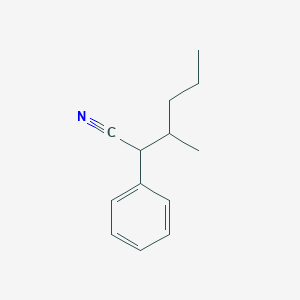
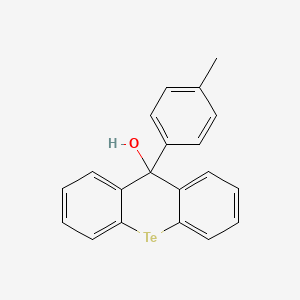
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-phenylquinoline-4-carbohydrazide](/img/structure/B11959480.png)

![N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide](/img/structure/B11959501.png)
